4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole
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Overview
Description
4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and trifluoromethyl groups in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of appropriate substituted hydrazines with ortho-substituted benzoic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents like ethanol or dimethylformamide and catalysts such as palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-chloro-6-fluoro-1H-indazole
- 4-Bromo-5-chloro-6-methyl-1H-indazole
- 4-Bromo-5-chloro-6-ethyl-1H-indazole
Uniqueness
The unique combination of bromine, chlorine, and trifluoromethyl groups in 4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole distinguishes it from other similar compounds. These substituents can significantly influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.
Biological Activity
4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an indazole ring system, which is characterized by a bicyclic structure comprising a five-membered pyrazole and a six-membered benzene-like ring. The presence of bromine, chlorine, and trifluoromethyl groups enhances its reactivity and potential biological activity.
- Molecular Formula : C_8H_4BrClF_3N_2
- Molecular Weight : 293.48 g/mol
- Structure : The compound's structure includes an indazole core with specific substituents that influence its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit various cancer cell lines through different mechanisms:
- Cyclooxygenase Inhibition : The compound acts as an inhibitor of cyclooxygenase-2 (COX-2), which is involved in inflammatory pathways and cancer progression. This inhibition can lead to reduced tumor growth and metastasis.
- Polo-like Kinase Inhibition : Indazole derivatives, including this compound, have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), with IC50 values in the nanomolar range, demonstrating significant efficacy against colon cancer models .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Interaction : It has been reported to inhibit key enzymes involved in cancer cell proliferation, leading to growth arrest and apoptosis in tumor cells.
- Receptor Modulation : The compound may modulate receptor functions that are crucial for cell signaling pathways related to cancer and inflammation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific substituents on the indazole core significantly impacts the biological activity:
Substituent | Effect on Activity | Reference |
---|---|---|
Bromine | Enhances COX-2 inhibition | |
Chlorine | Increases potency against PLK4 | |
Trifluoromethyl | Improves selectivity and reduces off-target effects |
Study 1: Antitumor Efficacy
In a study conducted on HCT116 colon cancer cells, this compound exhibited potent antiproliferative activity with an IC50 value of approximately 0.64 µM. This study suggests that the compound may serve as a promising candidate for further development in cancer therapy .
Study 2: Inflammatory Disease Models
In animal models of inflammation, the compound demonstrated significant anti-inflammatory effects through COX-2 inhibition, leading to decreased levels of inflammatory cytokines and reduced tissue damage.
Properties
Molecular Formula |
C8H3BrClF3N2 |
---|---|
Molecular Weight |
299.47 g/mol |
IUPAC Name |
4-bromo-5-chloro-6-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H3BrClF3N2/c9-6-3-2-14-15-5(3)1-4(7(6)10)8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
ANYYWPPTFPTVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C2=C1NN=C2)Br)Cl)C(F)(F)F |
Origin of Product |
United States |
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